![molecular formula C12H21F2N5O B2384034 4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-61-4](/img/structure/B2384034.png)
4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, diethylaminoethyl, and difluoroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the pyrazole ring with diethylaminoethyl halides under basic conditions.
Incorporation of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and diethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
4-Amino-N-[2-(diethylamino)ethyl]-1H-pyrazole-5-carboxamide: Lacks the difluoroethyl group, which may result in different biological activities.
4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: Contains a dimethylaminoethyl group instead of a diethylaminoethyl group, potentially affecting its chemical reactivity and biological properties.
4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently, which may influence its interaction with molecular targets.
Properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2N5O/c1-3-18(4-2)6-5-16-12(20)11-9(15)7-17-19(11)8-10(13)14/h7,10H,3-6,8,15H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTUBYVDNXDWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=NN1CC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
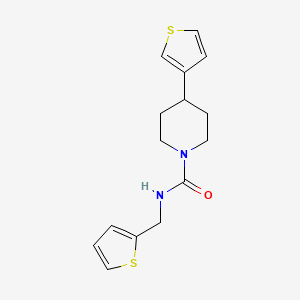
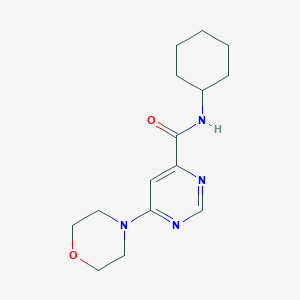
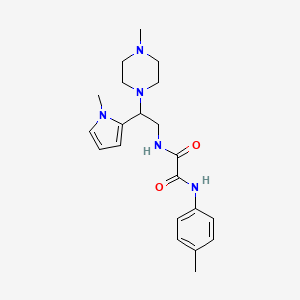

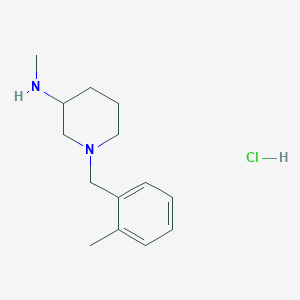
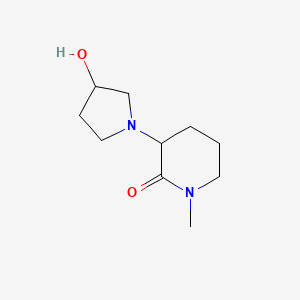
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2383962.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2383965.png)
![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)
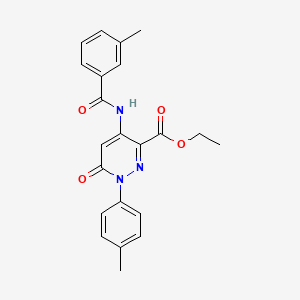
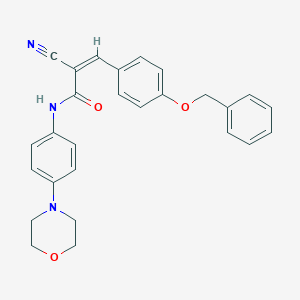

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2383973.png)
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
